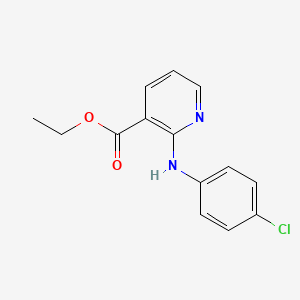![molecular formula C10H13NS B15172909 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine CAS No. 917957-63-2](/img/structure/B15172909.png)
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine is a chemical compound that features a thiophene ring attached to an ethenyl group, which is further connected to a pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and pyrrolidine.
Reaction Steps: The reaction involves a Knoevenagel condensation followed by a reduction step. The Knoevenagel condensation is performed using a base such as piperidine, and the reduction is typically carried out using sodium borohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions at the pyrrolidine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thiophene-2-carboxylic acid derivatives.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: A range of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, especially in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine is unique due to its specific structural features. Similar compounds include:
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents or functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but lack the thiophene moiety.
Ethenyl-substituted compounds: These compounds have an ethenyl group but may not include the thiophene or pyrrolidine rings.
The uniqueness of this compound lies in the combination of these structural elements, which provides it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917957-63-2 |
|---|---|
Molekularformel |
C10H13NS |
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
1-(1-thiophen-2-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C10H13NS/c1-9(10-5-4-8-12-10)11-6-2-3-7-11/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
NFXLWOGCURIUDA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CS1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


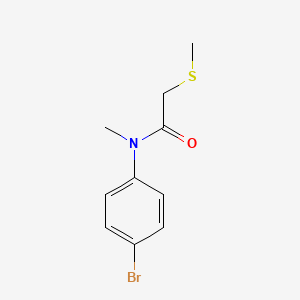

![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
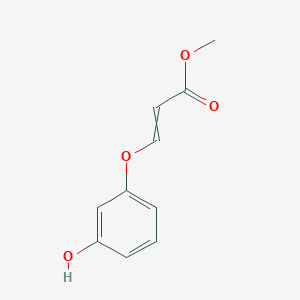
![N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B15172856.png)
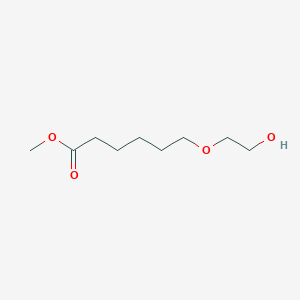
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
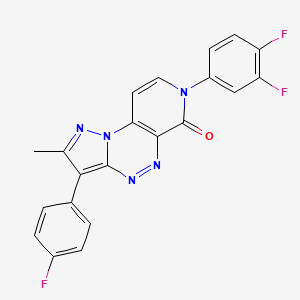
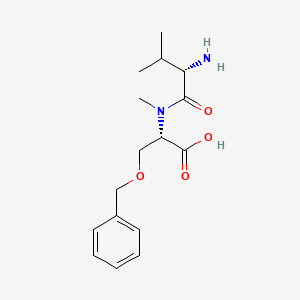
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
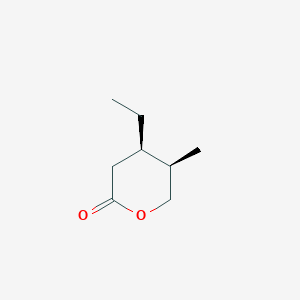
![1H-Pyrrolo[2,3-b]pyridine, 4-azido-5-bromo-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B15172895.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-N-propylpropanamide](/img/structure/B15172924.png)
